An In-Depth Technical Guide to Chloridazon: Structure, Properties, and Mode of Action
An In-Depth Technical Guide to Chloridazon: Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicide chloridazon, focusing on its chemical structure, physicochemical properties, and mechanism of action. The information is curated for professionals in research and development who require detailed technical data, including experimental methodologies.
Chemical Structure and Identifiers
Chloridazon, also known as Pyrazon, is a selective herbicide belonging to the pyridazinone class.[1][2] It was first introduced by BASF in the 1960s, primarily for controlling annual broad-leaved weeds in beet cultivation.[1][3] Its chemical structure is characterized by a pyridazin-3(2H)-one ring substituted with an amino group at position 5, a chloro group at position 4, and a phenyl group at position 2.[1]
Table 1: Chemical Identifiers for Chloridazon
| Identifier | Value | Reference(s) |
| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | [1][4] |
| CAS Name | 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone | [4] |
| CAS Number | 1698-60-8 | [1][4] |
| Molecular Formula | C₁₀H₈ClN₃O | [1][4] |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | [1] |
| InChI Key | WYKYKTKDBLFHCY-UHFFFAOYSA-N | [1] |
| InChI | InChI=1S/C10H₈ClN₃O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | [1] |
| Synonyms | Pyrazon, PAC Herbicide, Phenazon | [1][3] |
Physicochemical Properties
Chloridazon is a colorless, odorless solid in its pure form, though technical-grade products may appear yellow-brown.[3] It exhibits moderate solubility in water and is considered non-volatile.[4] The compound is stable in aqueous media across a pH range of 3 to 9.[2] A summary of its key quantitative properties is provided in Table 2.
Table 2: Physicochemical Properties of Chloridazon
| Property | Value | Unit | Reference(s) |
| Molecular Weight | 221.64 | g/mol | [1][4] |
| Melting Point | 206 | °C | [1] |
| Boiling Point | Decomposes before boiling | °C | |
| Water Solubility | 340 - 400 (at 20°C) | mg/L | [3][4] |
| logP (Octanol-Water Partition) | 1.19 | ||
| pKa | 3.38 (at 25°C) | [1] | |
| Vapor Pressure | < 1.0 x 10⁻⁶ (at 20°C) | mPa | |
| Density | 1.54 | g/cm³ | [3][5] |
Mode of Action: Photosystem II Inhibition
Chloridazon's herbicidal activity stems from its function as a potent inhibitor of photosynthesis.[3][4] Specifically, it disrupts the photosynthetic electron transport chain within Photosystem II (PSII), a critical protein complex embedded in the thylylakoid membranes of chloroplasts.[4][6]
The primary site of action for chloridazon is the Q binding niche on the D1 protein, a core component of the PSII reaction center.[6][7][8] Under normal conditions, a mobile plastoquinone (B1678516) molecule (Q) binds to this site and accepts two electrons, one at a time, from the primary quinone acceptor (Q). Once fully reduced, it detaches and transfers the electrons further down the transport chain.
Chloridazon competitively inhibits this process.[7] It binds to the Q site, physically blocking the native plastoquinone from docking. This action effectively halts the flow of electrons from Q to Q, interrupting the entire photosynthetic process.[7][9] The blockage leads to an accumulation of reduced Q and prevents the light-driven oxidation of water, ultimately leading to the generation of reactive oxygen species, photo-oxidative damage, and plant death.[9]
Experimental Protocols
This section details methodologies for the synthesis, analysis, and bioactivity assessment of chloridazon.
Chemical Synthesis Workflow
The synthesis of chloridazon is a multi-step organic process.[4] While detailed proprietary protocols are not public, the general pathway involves the reaction of phenylhydrazine (B124118) derivatives with chlorinated pyridazinone intermediates. The key steps are cyclization to form the core ring structure, followed by targeted chlorination and amination reactions.[4]
Analytical Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying chloridazon residues in environmental and biological matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for sample preparation.
Objective: To quantify chloridazon in a water sample.
Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Chloridazon analytical standard
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column (e.g., 150 x 2.1 mm, 2 µm)
Protocol:
-
Sample Extraction (QuEChERS):
-
To a 50 mL centrifuge tube, add 10 mL of the water sample.
-
Add 10 mL of acetonitrile.
-
Add 4 g MgSO₄ and 1 g NaCl to induce phase separation.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.[10]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 2 mL aliquot of the upper acetonitrile layer to a new 15 mL tube containing 300 mg MgSO₄ and 50 mg PSA sorbent.[10] The PSA removes interfering matrix components like organic acids.
-
Vortex for 1 minute and centrifuge at >3000 rpm for 5 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Prepare a calibration curve by diluting the chloridazon analytical standard in clean solvent to concentrations spanning the expected sample range (e.g., 0.1 to 100 ng/mL).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to elute chloridazon, then re-equilibrate. (e.g., 5% B to 95% B over 8 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL[11]
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two MRM transitions for chloridazon (one for quantification, one for confirmation). Precursor ion (Q1) would be the protonated molecule [M+H]⁺, and product ions (Q3) would be specific fragments generated by collision-induced dissociation.
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Quantify the chloridazon concentration in the sample by comparing its peak area to the calibration curve.
-
Confirm the identity of the analyte by verifying the retention time and the ratio of the quantifier to qualifier ion transitions.
-
Herbicidal Activity Bioassay: The Hill Reaction
The Hill reaction assay is a classic in vitro method to measure the activity of PSII inhibitors. It uses isolated chloroplasts and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced) as it accepts electrons from the photosynthetic electron transport chain. The rate of this color change is proportional to the rate of PSII activity.
Objective: To determine the inhibitory effect of chloridazon on PSII electron transport.
Materials:
-
Fresh spinach leaves
-
Ice-cold grinding buffer (e.g., 0.35 M Sucrose, 20 mM HEPES pH 7.8)[12]
-
Cheesecloth
-
Refrigerated centrifuge
-
Spectrophotometer
-
DCPIP solution (e.g., 0.1 mM)
-
Chloridazon stock solution of known concentration
-
Cuvettes and a light source
Protocol:
-
Chloroplast Isolation:
-
Homogenize ~25 g of de-veined spinach leaves in 25 mL of ice-cold grinding buffer using a blender.[12]
-
Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.
-
Centrifuge the filtrate at a low speed (e.g., 200 g for 1 min) to pellet debris.
-
Decant the supernatant and centrifuge it at a higher speed (e.g., 1300 g for 5 min) to pellet the chloroplasts.[13]
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of fresh, ice-cold buffer. Keep the chloroplast suspension on ice and in the dark.
-
-
Assay Setup:
-
Prepare a series of test tubes or cuvettes with a reaction buffer.
-
Create a dilution series of chloridazon to test a range of concentrations. Include a control with no herbicide.
-
To each tube, add the reaction buffer, DCPIP solution, and the corresponding concentration of chloridazon (or solvent for the control).
-
-
Running the Reaction:
-
Set the spectrophotometer to a wavelength of ~600-610 nm to measure the absorbance of oxidized (blue) DCPIP.[12][14]
-
To start the reaction, add a small aliquot (e.g., 0.1 mL) of the chloroplast suspension to a cuvette, mix quickly, and immediately take an initial absorbance reading (Time 0). This step should be performed in dim light.
-
Immediately place the cuvette in front of a strong light source.
-
Take subsequent absorbance readings at fixed intervals (e.g., every 30 or 60 seconds) for several minutes.[12][15]
-
-
Data Analysis:
-
Plot absorbance vs. time for each chloridazon concentration.
-
Calculate the initial rate of reaction (change in absorbance per minute) from the linear portion of each curve.
-
Determine the percent inhibition for each chloridazon concentration relative to the control.
-
Calculate the IC₅₀ value (the concentration of chloridazon that causes 50% inhibition of the Hill reaction rate).
-
Metabolism
In the environment, chloridazon degrades into two primary metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon. Desphenyl-chloridazon, in particular, is more polar and mobile than the parent compound, which has led to its detection in groundwater systems.[16] This environmental persistence and mobility of its metabolites are key considerations in its regulatory assessment.
References
- 1. Bioassay of Photosynthetic Inhibitors in Water and Aqueous Soil Extracts with Eurasian Watermilfoil (Myriophyllum spicatum) | Weed Science | Cambridge Core [cambridge.org]
- 2. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. lcms.cz [lcms.cz]
- 11. A simple analytical method for simultaneous determination of currently used pesticide (CUP) residue in river water using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. howardbiolab.com [howardbiolab.com]
- 13. weber.edu [weber.edu]
- 14. Hill Reaction [people.hsc.edu]
- 15. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 16. Photosystem II function and herbicide binding sites during photoinhibition of spinach chloroplasts in-vivo and in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
